1-(4-Methylphenethyl)piperidine
Overview
Description
1-(4-Methylphenethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications. The compound this compound is characterized by the presence of a piperidine ring substituted with a 4-methylphenethyl group. This structural feature imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-(4-Methylphenethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenethylamine with piperidine under specific reaction conditions. The process typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
In industrial production, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in the industrial synthesis of piperidine derivatives.
Chemical Reactions Analysis
1-(4-Methylphenethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of this compound typically leads to the formation of corresponding ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of secondary or tertiary amines.
Substitution: The piperidine ring in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions are substituted piperidine derivatives with various functional groups.
Scientific Research Applications
1-(4-Methylphenethyl)piperidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In organic chemistry, this compound is used as a precursor for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding. Research has shown that piperidine derivatives can exhibit a range of pharmacological properties, such as analgesic, anti-inflammatory, and antipsychotic effects.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting central nervous system disorders, such as depression, anxiety, and schizophrenia.
Industry: The compound is also used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. By binding to receptors and inhibiting the reuptake of neurotransmitters, this compound can alter neuronal signaling and produce various pharmacological effects.
In addition to its effects on neurotransmitter systems, the compound may also interact with other molecular targets, such as ion channels and enzymes. These interactions contribute to its diverse biological activities and potential therapeutic applications.
Comparison with Similar Compounds
1-(4-Methylphenethyl)piperidine can be compared with other piperidine derivatives to highlight its uniqueness. Similar compounds include:
Piperine: A naturally occurring alkaloid found in black pepper, known for its bio-enhancing properties and potential therapeutic effects.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceutical applications.
Fentanyl: A synthetic opioid analgesic with a piperidine core, known for its potent analgesic effects and clinical use in pain management.
Compared to these compounds, this compound exhibits unique structural features and biological activities that make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[2-(4-methylphenyl)ethyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-13-5-7-14(8-6-13)9-12-15-10-3-2-4-11-15/h5-8H,2-4,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQOVOPGCUKSNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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